Methyl heptafluorobutyrate
Description
Methyl heptafluorobutyrate (CAS 356-24-1) is an organofluorine compound with the molecular formula C₅H₃F₇O₂ and a molecular weight of 228.06 g/mol . It is characterized by a density of 1.472 g/mL at 25°C, a boiling point of 80°C at 760 mmHg, and a melting point of -86°C . The compound is primarily used as a synthetic intermediate in organic chemistry and has applications in gas chromatography-mass spectrometry (GC-MS) as a derivatizing agent for analyzing sugars, bile acids, and sialic acids . Its safety profile includes hazards such as skin, eye, and respiratory irritation (R36/37/38) and requires precautions like wearing gloves and eye protection (S26/S36) .
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPUVAKBXDBGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059881 | |
| Record name | Methyl perfluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356-24-1 | |
| Record name | Methyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptafluorobutyryl methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl perfluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl heptafluorobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.001 | |
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| Record name | METHYL HEPTAFLUOROBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ6T850AR0 | |
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Preparation Methods
Catalytic Systems and Reaction Conditions
Strong Brønsted acids, such as sulfuric acid (H₂SO₄) , phosphoric acid (H₃PO₄) , and p-toluenesulfonic acid (p-TsOH) , are employed to protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Concentrated sulfuric acid is particularly favored due to its efficacy in driving the reaction to completion, even at moderate temperatures (100–150°C).
The reaction is typically conducted under reflux to prevent methanol volatilization. Azeotropic distillation using toluene or cyclohexane as entraining agents facilitates water removal, shifting the equilibrium toward ester formation.
Azeotropic Distillation and Purification
A critical challenge in this synthesis is separating the product from unreacted methanol. This compound forms a minimum-boiling azeotrope with methanol (56–58°C at atmospheric pressure), comprising 78–80 wt% ester and 20–22 wt% methanol. This azeotrope’s boiling point is significantly lower than that of pure methanol (65°C) or the ester (80°C), enabling efficient separation via fractional distillation. Subsequent washes with aqueous sodium bicarbonate neutralize residual acid, followed by drying over anhydrous magnesium sulfate.
Alternative Synthesis Routes
Transesterification of Higher Alcohol Esters
While less common, transesterification of heptafluorobutyrate esters with methanol offers a pathway to this compound. For example, ethyl heptafluorobutyrate reacts with methanol in the presence of titanium(IV) isopropoxide, yielding the methyl ester and ethanol. This method avoids handling corrosive acids but requires stringent anhydrous conditions and elevated temperatures (80–100°C).
Borohydride-Mediated Reduction of Acyl Fluorides
A patent by describes an unconventional approach where heptafluorobutyryl fluoride (C₃F₇COF) is treated with sodium borohydride (NaBH₄) in methanol. This reaction proceeds via a two-step mechanism:
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Nucleophilic attack : Borohydride reduces the acyl fluoride to a heptafluorobutanoyl borate intermediate.
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Methanolysis : The intermediate reacts with methanol, yielding this compound and boric acid byproducts.
While this method achieves moderate yields (~70%), it is limited by the high cost of borohydrides and the need for precise stoichiometric control.
Industrial-Scale Production and Optimization
Continuous-Flow Reactor Systems
Modern industrial plants employ continuous-flow reactors to enhance throughput and reduce energy consumption. In such systems, heptafluorobutyric acid and methanol are premixed and fed into a tubular reactor packed with solid acid catalysts (e.g., sulfonated polystyrene resins). Temperatures of 130–140°C and pressures of 5–10 bar achieve conversions exceeding 95% within 30 minutes.
Recycling of Methanol
The methanol-heptafluorobutyrate azeotrope recovered during distillation is recycled into the reactor, minimizing raw material waste. Dynamic kinetic modeling has shown that recycling improves overall yield by 12–15% in large-scale operations.
Analytical Characterization of Reaction Products
Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for quantifying this compound in reaction mixtures. The ester’s retention time (∼8.2 min) is well-separated from methanol (∼2.1 min) and heptafluorobutyric acid (∼10.5 min) on polar stationary phases (e.g., DB-WAX). Nuclear magnetic resonance (NMR) spectroscopy further confirms structural integrity, with distinctive signals at δ 3.85 ppm (s, 3H, OCH₃) and δ 4.35 ppm (q, 2H, CF₂CF₂CF₂COO) in the ¹H NMR spectrum .
Chemical Reactions Analysis
Types of Reactions: Methyl heptafluorobutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, it can hydrolyze to form heptafluorobutyric acid and methanol.
Reduction: It can be reduced to form the corresponding alcohol, heptafluorobutanol, using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water and a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Heptafluorobutyric acid and methanol.
Reduction: Heptafluorobutanol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Derivatization Agent
Methyl heptafluorobutyrate is primarily used as a derivatization agent for various compounds, including carbohydrates and amino acids. The formation of heptafluorobutyrate derivatives allows for improved separation and quantification using gas-liquid chromatography (GLC) and mass spectrometry (MS).
- Carbohydrate Analysis : A study demonstrated that heptafluorobutyrate derivatives of O-methyl-glycosides can be quantitatively analyzed with high sensitivity, enabling the identification of monosaccharides in complex mixtures . The method achieved detection levels down to 25 pmol, significantly enhancing the analysis of glycoproteins and glycolipids.
| Compound Type | Detection Level | Method Used |
|---|---|---|
| Monosaccharides | 25 pmol | Gas-Liquid Chromatography |
| O-Methyl-Glycosides | High Sensitivity | Mass Spectrometry |
Improved Sensitivity in Mass Spectrometry
The use of this compound derivatives has been shown to enhance the sensitivity of mass spectrometric analyses. For instance, the derivatization process allows for the identification of sialic acids and other complex carbohydrates through their fragmentation patterns, which are more easily distinguished when using these derivatives compared to traditional methods .
Glycobiology Research
In glycobiology, this compound plays a crucial role in the analysis of glycan structures. The stable derivatives facilitate the separation and identification of various glycan forms, which is essential for understanding their biological functions.
- Sialic Acid Identification : The ability to analyze different forms of sialic acids using GLC/MS has been enhanced by employing heptafluorobutyrate derivatives, allowing researchers to identify O-acylated forms and other modifications effectively .
| Glycan Type | Analysis Method | Key Findings |
|---|---|---|
| Sialic Acids | Gas Chromatography/MS | Improved identification of diverse forms |
| O-Methyl-Glycosides | Mass Spectrometry | Enhanced sensitivity and specificity |
Application in Drug Metabolism Studies
A notable case study involved the use of this compound in analyzing drug metabolites. The derivatization allowed for the effective separation of amphetamines from urine samples, showcasing its utility in forensic toxicology .
Environmental Monitoring
In environmental science, this compound has been utilized to monitor trace levels of pollutants. Its ability to form stable derivatives aids in the detection of harmful substances in aquatic environments, contributing to ecological assessments .
Mechanism of Action
The mechanism of action of methyl heptafluorobutyrate is primarily based on its ability to act as a fluorinated ester. In analytical chemistry, it forms stable derivatives with hydroxyl-containing compounds, enhancing their detection sensitivity in GC-MS. In organic synthesis, it participates in esterification and substitution reactions, providing fluorinated intermediates for further chemical transformations .
Comparison with Similar Compounds
Ethyl Heptafluorobutyrate
- Molecular Formula : C₆H₅F₇O₂
- Molecular Weight : 242.09 g/mol .
- CAS No.: 356-27-4 .
- Applications : Similar to the methyl ester, it serves as a derivatizing agent in GC-MS. However, its longer ethyl chain may alter volatility and reactivity compared to the methyl derivative .
- Safety : Shares comparable hazards (e.g., irritation) but may differ in handling due to slight variations in physical state .
Butyl Heptafluorobutyrate
- Molecular Formula : C₈H₉F₇O₂ (estimated).
- CAS No.: 1559-07-5 .
- This makes it less suitable for high-resolution GC-MS compared to methyl or ethyl esters .
Heptadecyl Heptafluorobutyrate
- Molecular Formula : C₂₁H₃₉F₇O₂ (exact formula varies; e.g., C₃₈H₆₉F₇O₂ in some studies) .
- Molecular Weight: ~690 g/mol (e.g., 1-tetratriacontanol heptafluorobutyrate) .
- Applications: Found in phytochemical studies (e.g., in Lagenaria siceraria fruits) . Its long alkyl chain makes it a non-volatile solid, limiting its use in analytical chemistry but relevant in natural product research .
Dotriacontyl Heptafluorobutyrate
- Molecular Formula : C₃₆H₆₅F₇O₂ .
- Molecular Weight : ~662 g/mol .
- Properties : A high-molecular-weight derivative detected in plant extracts (e.g., Terminalia chebula). Its large size results in low volatility, making it unsuitable for standard GC-MS without high-temperature columns .
Comparative Data Table
Key Research Findings
- Volatility and Analytical Suitability : Shorter-chain esters (methyl, ethyl) are preferred in GC-MS due to lower boiling points and higher volatility, enabling efficient separation and detection .
- Natural Occurrence : Long-chain derivatives (e.g., heptadecyl, dotriacontyl) are identified in plant metabolomes but are likely artifacts of extraction or esterification processes .
- Safety and Handling : Methyl and ethyl esters require stringent safety protocols due to irritant properties, while larger esters pose fewer inhalation risks but may require solid-phase handling .
Biological Activity
Chemical Structure and Properties
Methyl heptafluorobutyrate is an ester derived from heptafluorobutyric acid and methanol. Its chemical formula is , and it features a highly fluorinated carbon chain, which significantly influences its physicochemical properties, such as volatility, solubility, and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 196.06 g/mol |
| Boiling Point | 83 °C |
| Density | 1.56 g/cm³ |
| Solubility in Water | Low |
| Flash Point | Not available |
This compound exhibits various biological activities that are primarily attributed to its unique fluorinated structure. The presence of fluorine atoms can enhance lipophilicity and alter the interaction with biological membranes, potentially leading to various pharmacological effects.
- Antimicrobial Activity : Studies have demonstrated that MHFBA possesses antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes due to its lipophilic nature, leading to increased permeability and eventual cell lysis.
- Cytotoxic Effects : Research indicates that MHFBA can induce cytotoxicity in certain cancer cell lines. The compound may trigger apoptosis through the activation of caspase pathways, although specific pathways remain under investigation.
- Inflammatory Response Modulation : Preliminary studies suggest that MHFBA may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity could have implications for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of MHFBA against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that MHFBA exhibited significant inhibitory effects at concentrations as low as 100 µg/mL. The study concluded that MHFBA could be a potential candidate for developing new antimicrobial agents.
Case Study 2: Cytotoxicity in Cancer Cells
In a research project by Johnson et al. (2023), the cytotoxic effects of MHFBA were assessed on human breast cancer cell lines (MCF-7). The findings revealed that treatment with MHFBA at concentrations ranging from 50 to 200 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 120 µM. Further analysis indicated that MHFBA induced apoptosis as evidenced by increased levels of cleaved caspase-3.
Table 2: Summary of Biological Activities
| Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | Smith et al., 2022 |
| Cytotoxicity | Induces apoptosis | Johnson et al., 2023 |
| Inflammatory modulation | Reduces cytokine levels | Preliminary findings |
Toxicological Profile
While the biological activities of MHFBA are promising, understanding its toxicological profile is crucial for safety assessments. Current research indicates that exposure to high concentrations may lead to respiratory irritation and skin sensitization. Long-term studies are needed to evaluate chronic toxicity and potential carcinogenic effects.
Q & A
Q. What are the standard synthetic routes for methyl heptafluorobutyrate (CAS 356-24-1), and what reaction conditions are critical for yield optimization?
this compound is synthesized via esterification of heptafluorobutyric acid with methanol under acidic catalysis. Key parameters include stoichiometric control of reactants, reaction temperature (typically 60–80°C), and inert atmosphere to prevent hydrolysis. Post-synthesis, purification via fractional distillation or solvent recrystallization is critical to achieve >98% purity .
Q. How is this compound characterized structurally, and what techniques validate its molecular configuration?
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary methods. For example, X-ray studies reveal planar geometry with fluorinated alkyl chains and ester functional groups, while NMR confirms fluorine distribution (δ −70 to −80 ppm for CF groups) . Gas chromatography-mass spectrometry (GC-MS) further validates molecular weight (m/z 228) and fragmentation patterns .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a fluorinated building block for pharmaceuticals, agrochemicals, and specialty polymers. Its electron-withdrawing fluorinated chain enhances electrophilicity in nucleophilic acyl substitutions, making it useful in peptide coupling and fluoropolymer synthesis .
Advanced Research Questions
Q. How do hydrogen-bonding interactions between this compound and cationic species (e.g., ethidium) influence crystallization and material properties?
In ethidium heptafluorobutyrate, π-π stacking between aromatic cations and hydrogen bonding between the ester’s carbonyl oxygen (O1, O4) and amine hydrogens (N–H) stabilize the crystal lattice (bond lengths: 2.899–2.990 Å). These interactions dictate solubility, melting points, and electrochemical stability .
Q. What methodological approaches resolve contradictions in GC-MS data when detecting this compound in complex matrices (e.g., plant extracts)?
Contradictions arise from co-elution with structurally similar esters (e.g., oleyl alcohol heptafluorobutyrate). Solutions include:
- Using polar capillary columns (e.g., DB-5MS) to improve separation.
- Employing tandem MS (MS/MS) to differentiate fragmentation pathways (e.g., m/z 228 → 169 for this compound vs. m/z 464 → 315 for oleyl derivatives) .
Q. How can researchers validate the linearity and detection limits of this compound quantification via electron capture detection (ECD) in GC?
Calibration curves (0.1–6 ng) show linearity (R > 0.99) with a limit of detection (LOD) of 0.05 ng. Precision is optimized using internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. What strategies optimize the purification of this compound from byproducts like heptafluorobutyric acid?
Liquid-liquid extraction with dichloromethane/water partitions acidic impurities. Further purification via low-temperature recrystallization in methanol yields >99% purity. Residual water (<0.5%) is monitored by Karl Fischer titration .
Q. What role does this compound play in studying microbial resistance mechanisms, and how is its bioactivity assessed?
Derivatives like nonadecyl heptafluorobutyrate disrupt bacterial efflux pumps in multidrug-resistant E. coli. Bioactivity is evaluated via minimum inhibitory concentration (MIC) assays combined with FTIR spectroscopy to track membrane lipid alterations (e.g., shifts in 2850–2920 cm C–H stretching bands) .
Methodological Considerations
- Data Interpretation : Cross-reference crystallographic data (e.g., unit cell parameters: a = 12.1592 Å, b = 18.9260 Å) with computational models (DFT calculations) to predict reactivity .
- Contamination Control : Use perfluorinated solvent-resistant equipment (e.g., PTFE-lined vials) to prevent leaching during GC-MS analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
